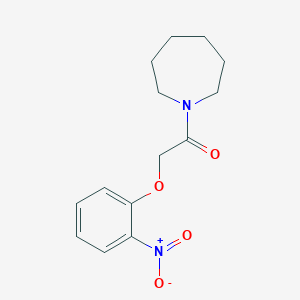

1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-9-5-1-2-6-10-15)11-20-13-8-4-3-7-12(13)16(18)19/h3-4,7-8H,1-2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBFNBPRWUWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone

Retrosynthetic Analysis of 1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For this compound, the analysis involves key disconnections of the amide and ether functional groups.

Two primary disconnection strategies can be envisioned:

Amide Bond Disconnection: The C-N amide bond is a logical point for disconnection. This retrosynthetic step transforms the target molecule into azepane and a 2-(2-nitrophenoxy)acetyl derivative, such as an acyl chloride or carboxylic acid. This approach is common for the synthesis of amides. amazonaws.com

Ether Bond Disconnection: The C-O ether bond can also be disconnected. This leads to 2-nitrophenol (B165410) and a 2-halo-1-(azepan-1-yl)ethanone precursor. This strategy relies on the formation of the ether linkage, typically via nucleophilic substitution.

These disconnections suggest that the synthesis can be approached by forming either the amide or the ether bond in the final step, starting from readily available materials like azepane, 2-nitrophenol nih.gov, and a derivative of haloacetic acid.

Established Synthetic Routes to Azepane-Substituted Ethanones

The synthesis of azepane-containing compounds is a significant area of research, with various methods developed for their construction. bohrium.comrsc.org For the target molecule, established routes would logically combine the formation of the amide bond and the introduction of the substituted phenoxy group.

Amide Coupling Reactions for α-Halo Ketones and Azepane Derivatives

The formation of an amide bond is a cornerstone of organic synthesis, often achieved by coupling a carboxylic acid with an amine. hepatochem.com In the context of this compound, this can be achieved in two principal ways:

Acylation of Azepane: Azepane can be acylated using a pre-formed 2-(2-nitrophenoxy)acetic acid derivative. The carboxylic acid is typically activated using a coupling reagent to facilitate the reaction. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. peptide.com

Two-Step Sequence: An alternative involves first reacting azepane with a haloacetyl halide (e.g., 2-chloroacetyl chloride) to form 2-chloro-1-(azepan-1-yl)ethanone. This α-halo ketone intermediate is a versatile building block in heterocyclic synthesis. nih.gov The subsequent reaction with 2-nitrophenol would then form the final product.

| Coupling Reagent Class | Example | Typical Conditions | Key Feature |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Organic solvent (DCM, DMF), Room Temp. | Forms a soluble or insoluble urea (B33335) byproduct. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA), Organic solvent | Highly efficient, used for difficult couplings. |

| Aminium/Uronium Salts | HATU, HBTU | Base (e.g., DIPEA), Organic solvent | Fast reaction times with minimal side reactions. peptide.com |

Alkylation Strategies for Phenoxy Group Introduction

The introduction of the 2-nitrophenoxy group is typically accomplished via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this synthesis, the sodium or potassium salt of 2-nitrophenol (2-nitrophenoxide) acts as the nucleophile.

The 2-nitrophenoxide would be reacted with the electrophilic intermediate, 2-chloro-1-(azepan-1-yl)ethanone. The presence of the electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide anion. ncert.nic.in The reaction is generally carried out in a polar aprotic solvent like DMF or acetone (B3395972) to promote the SN2 mechanism.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Related Nitrophenyl Compounds

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming aryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com

A plausible SNAr pathway to a precursor of the target molecule could involve:

Starting Material: A compound like 1-fluoro-2-nitrobenzene. Fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com

Nucleophile: The nucleophile would be the anion of 1-(azepan-1-yl)-2-hydroxyethanone.

Reaction: The reaction would displace the fluoride (B91410) ion to form the desired ether linkage.

The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. numberanalytics.com This makes the aromatic ring susceptible to attack by nucleophiles. masterorganicchemistry.comnumberanalytics.com

| Factor | Effect on Reaction Rate | Example |

|---|---|---|

| Electron-Withdrawing Group | Strongly accelerates the reaction. wikipedia.org | -NO2, -CN, -C(O)R |

| Leaving Group | Rate order is typically F > Cl > Br > I. masterorganicchemistry.com | Aryl fluorides are most reactive. |

| Solvent | Polar aprotic solvents are preferred. | DMSO, DMF, Acetonitrile |

| Nucleophile | Stronger nucleophiles react faster. | Alkoxides (RO-), Amines (R2NH) |

Novel Synthetic Approaches and Optimized Reaction Conditions

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction conditions.

Development of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it Applying these principles to the synthesis of this compound could involve several optimizations.

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. For instance, some nucleophilic substitution reactions can be performed in aqueous media, sometimes aided by phase-transfer catalysts. tandfonline.com

Catalysis: The use of efficient and recyclable catalysts can improve atom economy and reduce waste. For example, developing catalytic versions of amide bond formation that avoid stoichiometric activating agents is a key area of green chemistry research.

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields.

| Synthetic Step | Traditional Method | Potential Green Alternative |

|---|---|---|

| Ether Synthesis (Alkylation) | Use of DMF or Acetone as solvent. | Phase-transfer catalysis in a biphasic water/organic system. |

| Amide Coupling | Stoichiometric use of coupling reagents (e.g., DCC). | Catalytic amide formation; use of solvent-free conditions. |

| Heating | Conventional oil bath heating for extended periods. | Microwave irradiation for rapid, efficient heating. |

By integrating these established and novel synthetic strategies, efficient and optimized pathways for the synthesis of this compound can be designed, aligning with the principles of modern, sustainable chemical manufacturing.

Stereoselective Synthesis Methodologies

The synthesis of enantioenriched α-aryloxy ketones, key precursors to chiral derivatives of this compound, represents a significant challenge in modern organic synthesis. The facile racemization of the stereocenter adjacent to the carbonyl group necessitates the use of mild and highly selective catalytic systems. nih.gov

Recent advancements have focused on transition-metal-catalyzed enantioselective α-arylation of ketones. One promising approach involves the use of a novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides. nih.govacs.org This method allows for the arylation of silyl (B83357) enol ethers, which are pre-activated forms of ketones, to generate enolizable α-arylated ketones in good yields and with high enantiomeric excess (up to 95%). nih.govacs.org For the synthesis of a precursor to this compound, this would involve the reaction of the silyl enol ether of a suitable acetyl derivative with a 2-nitrophenylating agent in the presence of the chiral copper catalyst.

Palladium-catalyzed methodologies have also been extensively explored for the α-arylation of carbonyl compounds. organic-chemistry.orgnih.gov These reactions often employ chiral phosphine (B1218219) ligands, such as BINAP derivatives, to induce asymmetry. nih.govacs.org The choice of ligand, palladium precursor, and reaction conditions is crucial for achieving high enantioselectivity. organic-chemistry.org For instance, the arylation of ketone enolates with aryl triflates using palladium or nickel catalysts with segphos-type ligands has shown high enantioselectivities for various cyclic ketones. acs.org

Another strategy involves the stereoconvergent Negishi α-arylation of racemic α-bromoketones with arylzinc reagents, catalyzed by a nickel-pybox complex. nih.gov This method is notable for its mild reaction conditions, which are essential for preserving the stereochemical integrity of the potentially labile tertiary stereocenter in the product. nih.gov

The table below summarizes some catalytic systems applicable to the enantioselective synthesis of α-aryl ketones.

| Catalyst System | Chiral Ligand | Substrate | Arylating Agent | Typical Enantiomeric Excess (ee) |

| Copper(I) | Chiral bis(phosphine) dioxide | Silyl enol ether | Diaryliodonium salt | Up to 95% |

| Palladium(0) | (R)-BINAP | Ketone enolate | Aryl bromide | 70-98% |

| Nickel(II) | Pybox | Racemic α-bromoketone | Arylzinc reagent | High |

These methodologies provide a foundation for the potential stereoselective synthesis of precursors to this compound, enabling access to specific enantiomers of the final compound.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory setting to larger-scale research production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. A plausible large-scale synthesis would likely involve a Williamson ether synthesis-type reaction between a salt of 2-nitrophenol and 2-chloro-1-(azepan-1-yl)ethanone.

The Williamson ether synthesis is a well-established and industrially relevant method for forming ether linkages. wikipedia.orgorgchemres.org For industrial-scale applications, reaction conditions are often optimized to be more aggressive to increase throughput. This can include the use of higher temperatures (up to 300 °C or more) and weaker alkylating agents to enhance reactivity and selectivity, particularly for aromatic ethers. wikipedia.org The use of microwave irradiation has also been shown to dramatically reduce reaction times from hours to minutes and improve yields. wikipedia.orgorgchemres.org

Key considerations for scaling up the synthesis include:

Solvent Selection: Moving away from halogenated solvents, which are common in laboratory-scale reactions, to more environmentally benign and easily recoverable solvents is crucial. The parent alcohol of the alkoxide is often used as the solvent in industrial Williamson syntheses. masterorganicchemistry.com

Base Selection: While strong bases like sodium hydride are effective on a small scale, their use on a large scale poses safety challenges. Alternative, milder bases such as potassium carbonate may be employed, potentially under solvent-free conditions with microwave irradiation to drive the reaction to completion. orgchemres.org

Work-up and Purification: The purification method must be scalable. Column chromatography, while common in the lab, is often impractical for large quantities. Crystallization, distillation, or extraction are preferred methods for large-scale purification.

Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential. The thermal stability of the nitro-containing compounds must be carefully evaluated to prevent runaway reactions.

The table below outlines a comparison of laboratory-scale versus potential scale-up conditions for a key synthetic step.

| Parameter | Laboratory Scale | Research Production Scale-Up |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |

| Heating Method | Heating mantle | Steam, oil bath, or microwave reactor |

| Base | Sodium hydride | Potassium carbonate, sodium hydroxide (B78521) |

| Solvent | Tetrahydrofuran, Acetonitrile | Toluene, parent alcohol, or solvent-free |

| Purification | Column chromatography | Crystallization, extraction |

| Reaction Time | Several hours | Minutes to a few hours |

By addressing these factors, a robust and efficient process for the research-scale production of this compound can be developed.

Mechanistic Studies of this compound Formation

The formation of this compound can be dissected into two key bond-forming events: the formation of the C-O ether linkage and the formation of the C-N amide bond. Mechanistic studies of analogous reactions provide insight into the likely pathways.

Elucidation of Reaction Intermediates

The synthesis of this compound can be envisioned through two primary routes, each with distinct intermediates.

Route A: N-Acylation followed by Nucleophilic Substitution

Acyl Halide Formation: The reaction of 2-(2-nitrophenoxy)acetic acid with a halogenating agent (e.g., thionyl chloride) would proceed through a tetrahedral intermediate to form 2-(2-nitrophenoxy)acetyl chloride.

Amide Formation: The reaction of the acyl chloride with azepane is a classic nucleophilic acyl substitution. This involves the attack of the nitrogen of azepane on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of chloride ion yields the final product.

Route B: Williamson Ether Synthesis followed by N-Acylation

This route is less direct but mechanistically informative for the ether bond formation. A more plausible pathway involves the reaction of the sodium salt of 2-nitrophenol with 2-chloro-1-(azepan-1-yl)ethanone.

Alkoxide Formation: 2-nitrophenol is deprotonated by a base (e.g., sodium hydroxide) to form the sodium 2-nitrophenoxide.

SN2 Reaction: The 2-nitrophenoxide ion, acting as a nucleophile, attacks the electrophilic carbon of 2-chloro-1-(azepan-1-yl)ethanone in a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a concerted transition state where the C-O bond is formed as the C-Cl bond is broken. masterorganicchemistry.com

In the context of a palladium-catalyzed α-arylation to form the ether bond, the catalytic cycle is thought to involve several key palladium intermediates. nih.govacs.org The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) catalyst, forming an Ar-Pd-X species. This is followed by transmetallation with a ketone enolate and subsequent reductive elimination to form the C-C or C-O bond and regenerate the Pd(0) catalyst. nih.govacs.org Computational studies suggest that the reductive elimination from a C-bound enolate palladium complex is the most favorable pathway. nih.gov

Kinetic Analysis of Key Synthetic Steps

For the N-acylation of azepane with an acyl chloride, the reaction is typically very fast. The rate is dependent on the concentration of both the amine and the acyl chloride, as well as the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

For the Williamson ether synthesis step, which follows an SN2 mechanism, the reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide. masterorganicchemistry.com The rate is sensitive to steric hindrance at the electrophilic carbon. masterorganicchemistry.com Primary alkyl halides, such as in 2-chloroacetyl chloride (a precursor to the necessary α-halo ketone), are ideal for this reaction. masterorganicchemistry.com

In the case of a catalyzed α-arylation reaction, the kinetics can be more complex. For a copper-catalyzed arylation using chiral bis(phosphine) dioxide ligands, initial rate kinetic analysis has shown an inverse dependence of the reaction rate on the concentration of the ligand. nih.gov This suggests that the ligand is involved in a pre-equilibrium where it must dissociate from its partner before the reaction can proceed. nih.govacs.org

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of α-aryloxy ketones, particularly in achieving stereoselectivity.

In palladium-catalyzed α-arylation reactions, the choice of ligand is critical for both efficiency and selectivity. organic-chemistry.org Electron-rich, bulky phosphine ligands are often employed to promote the reductive elimination step and stabilize the active Pd(0) species. organic-chemistry.orgacs.org Chiral ligands, such as derivatives of BINAP, create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the enolate, leading to an enantiomerically enriched product. nih.gov

In the copper-catalyzed arylation with chiral bis(phosphine) dioxide ligands, the ligand is believed to play a crucial role in activating the arylating agent. acs.org The exact mechanism is still under investigation, but it is clear that the structure of the ligand directly influences the enantiomeric excess of the product. nih.gov

The efficiency of the Williamson ether synthesis can be enhanced through the use of phase-transfer catalysts. These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.

The table below summarizes the role of different types of catalysis in analogous synthetic steps.

| Catalytic Approach | Catalyst/Ligand | Role in Reaction | Effect on Efficiency/Selectivity |

| Enantioselective α-Arylation | Pd(0) / Chiral Phosphine | Creates a chiral environment for C-C bond formation | High enantioselectivity |

| Enantioselective α-Arylation | Cu(I) / Chiral Bis(phosphine) dioxide | Activates the arylating agent and controls stereochemistry | High enantioselectivity and good yields |

| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Facilitates transport of nucleophile between phases | Increased reaction rate and efficiency |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H and ¹³C NMR spectra provide the initial and fundamental insights into the molecular structure of 1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-nitrophenoxy group are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The methylene (B1212753) protons of the ethanone (B97240) bridge (-O-CH₂-C(O)-) would likely resonate in the range of δ 4.5-5.5 ppm, influenced by the adjacent oxygen and carbonyl functionalities. The protons of the azepane ring are expected to show complex multiplets in the upfield region, generally between δ 1.5 and 3.6 ppm, with the protons alpha to the nitrogen atom appearing more downfield due to its electron-withdrawing inductive effect.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ethanone group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The carbons of the 2-nitrophenoxy moiety would appear in the aromatic region (δ 110-160 ppm), with the carbon bearing the nitro group and the carbon attached to the ether oxygen showing distinct chemical shifts. The methylene carbon of the ethanone bridge is anticipated around δ 65-75 ppm. The carbons of the azepane ring would resonate in the upfield region, generally between δ 25 and 55 ppm.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | dd | 1H | Ar-H (H-6') |

| 7.55 | ddd | 1H | Ar-H (H-4') |

| 7.15 | d | 1H | Ar-H (H-3') |

| 7.05 | ddd | 1H | Ar-H (H-5') |

| 5.10 | s | 2H | O-CH₂-C(O) |

| 3.55 | t | 2H | Azepane (H-2/H-7) |

| 3.40 | t | 2H | Azepane (H-2/H-7) |

| 1.80-1.60 | m | 8H | Azepane (H-3,4,5,6) |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O |

| 150.0 | Ar-C (C-1') |

| 140.5 | Ar-C (C-2') |

| 134.0 | Ar-C (C-4') |

| 125.5 | Ar-C (C-6') |

| 121.0 | Ar-C (C-5') |

| 115.0 | Ar-C (C-3') |

| 70.0 | O-CH₂-C(O) |

| 48.0 | Azepane (C-2/C-7) |

| 46.5 | Azepane (C-2/C-7) |

| 28.0 | Azepane (C-3/C-6) |

| 27.0 | Azepane (C-4/C-5) |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the complete molecular structure. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.org For this compound, COSY would be crucial for establishing the connectivity of the protons within the 2-nitrophenoxy ring and for tracing the sequence of methylene groups within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. libretexts.org This experiment is vital for determining the stereochemistry and conformational preferences of the molecule in solution.

Expected 2D NMR Correlations for this compound

| Experiment | From (¹H) | To (¹H or ¹³C) | Information Gained |

| COSY | Aromatic protons (H-3' to H-6') | Adjacent aromatic protons | Connectivity within the nitrophenyl ring. |

| Azepane protons | Adjacent azepane protons | Connectivity within the azepane ring. | |

| HSQC | All protons | Directly attached carbons | Direct C-H assignments. |

| HMBC | O-CH₂-C(O) protons | C=O, Ar-C (C-1'), Azepane (C-2/C-7) | Connectivity between the ethanone bridge and the aromatic and azepane rings. |

| Azepane (H-2/H-7) protons | C=O, other azepane carbons | Confirmation of the amide linkage. | |

| Ar-H (H-6') proton | Ar-C (C-1', C-2', C-4', C-5') | Confirmation of aromatic assignments. | |

| NOESY | O-CH₂-C(O) protons | Ar-H (H-3') proton, Azepane (H-2/H-7) protons | Spatial proximity and conformational preferences of the flexible side chain. |

For a flexible molecule like this compound, advanced NMR experiments can provide deeper insights into its conformational dynamics. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be employed to distinguish between true NOEs and artifacts arising from chemical exchange or spin diffusion, which is particularly useful for molecules of this size. Furthermore, variable temperature (VT) NMR studies can reveal information about the energy barriers between different conformers and can help to identify the most stable conformation at different temperatures.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. ncsu.edu

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of a compound. By measuring the mass with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₈N₂O₄), the expected exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 295.1345 |

| [M+Na]⁺ | 317.1164 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. ncsu.edu The fragmentation of this compound is expected to occur at the most labile bonds, such as the amide bond and the ether linkage.

Plausible MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 295.1345 | 156.0399 | [C₇H₅NO₃ + H]⁺ (protonated 2-nitrophenoxy radical) |

| 295.1345 | 140.1075 | [C₈H₁₄NO]⁺ (azepan-1-yl-ethanone fragment) |

| 295.1345 | 98.1021 | [C₆H₁₂N]⁺ (protonated azepane) |

| 140.1075 | 112.0711 | [C₆H₁₀NO]⁺ (loss of CO from the ethanone fragment) |

This detailed spectroscopic and spectrometric analysis provides a comprehensive and unambiguous structural characterization of this compound, which is a critical step in understanding its chemical properties and potential utility.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, one would expect to observe characteristic vibrational modes.

Expected Vibrational Modes:

C=O (Amide): A strong absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹, corresponding to the carbonyl stretch of the ethanone moiety linked to the azepane nitrogen.

NO₂ (Nitro Group): Two distinct, strong stretching vibrations would be anticipated. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, and the symmetric stretch is found between 1300 and 1370 cm⁻¹.

C-N (Amide): The stretching vibration for the C-N bond of the tertiary amide would likely be observed in the 1200-1300 cm⁻¹ range.

C-O-C (Ether): Asymmetric and symmetric stretching vibrations for the ether linkage would be expected, typically appearing in the 1000-1300 cm⁻¹ region.

Aromatic C=C: Stretching vibrations within the 2-nitrophenoxy ring would produce several bands in the 1400-1600 cm⁻¹ region.

Aliphatic C-H: Stretching and bending vibrations from the azepane ring and the methylene group would be present, typically below 3000 cm⁻¹ for stretching and around 1450 cm⁻¹ for bending.

Without experimental data, a specific data table cannot be generated.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The primary chromophore in this compound is the 2-nitrophenoxy group.

One would anticipate observing absorption bands corresponding to:

π → π* transitions: These are typically high-energy transitions occurring in the aromatic ring and the nitro group, likely resulting in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

n → π* transitions: These lower-energy transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and ether groups, and the nitrogen of the amide, would be expected at longer wavelengths, potentially extending into the near-UV or visible region. The presence of the nitro group, a strong electron-withdrawing group, would likely cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenoxy group.

A data table of absorption maxima (λmax) and molar absorptivity (ε) cannot be provided without experimental spectra.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.

A search for crystallographic data for this specific compound did not yield any results. Therefore, no information on its crystal system, space group, or unit cell dimensions is available.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. While the molecule lacks traditional hydrogen bond donors (like N-H or O-H), it could participate in weaker intermolecular interactions such as:

C-H···O hydrogen bonds: The methylene hydrogens of the azepane ring or the aromatic hydrogens could interact with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules might stack on top of each other.

Without a determined crystal structure, a table of intermolecular interactions cannot be compiled.

Absolute Configuration Determination

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, the determination of absolute configuration is not applicable.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. Since this compound is achiral, these techniques are not applicable for its analysis, and it would not exhibit any chiroptical activity.

Chemical Reactivity and Mechanistic Investigations of 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone

Reactivity of the Ethanone (B97240) Moiety

The ethanone core, specifically an α-phenoxy N,N-disubstituted amide, is a hub of chemical activity. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent α-carbon, which possesses acidic protons.

The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, in 1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone, the carbonyl group is part of an amide linkage. The lone pair of electrons on the azepane nitrogen atom is delocalized into the carbonyl group through resonance. This resonance effect increases the electron density on the carbonyl carbon, thereby reducing its electrophilicity compared to a typical ketone or aldehyde.

Despite this reduced reactivity, the carbonyl carbon will undergo nucleophilic addition with strong nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate.

Key nucleophilic addition reactions include:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, although this is a harsh reaction.

Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl, but the reaction is often complex with amides and may not proceed cleanly to form a ketone or alcohol.

The carbonyl oxygen, with its partial negative charge and lone pairs of electrons, is a Lewis basic site. It can be attacked by electrophiles, most commonly a proton. In acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards attack by weaker nucleophiles.

The carbon atom adjacent to the carbonyl group, known as the α-carbon, is a key site for reactivity. The protons attached to this carbon (α-protons) are acidic due to the electron-withdrawing effects of both the carbonyl group and the adjacent phenoxy oxygen atom. A base can deprotonate the α-carbon to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.comegyankosh.ac.in

The formation of the enolate is a crucial step, as the enolate anion is a potent carbon nucleophile. masterorganicchemistry.com It can react with a variety of electrophiles in what are known as α-substitution reactions. libretexts.org

Potential α-substitution reactions include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. The choice of base and reaction conditions is critical to ensure complete enolate formation and prevent side reactions. mnstate.edu

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-carbon can be halogenated. Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.orgmnstate.edu

Hydroxylation: The enolate can be oxidized by reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) to introduce a hydroxyl group at the α-position, forming an α-hydroxy amide. acs.org

The acidity of the α-protons is significantly influenced by the adjacent ether oxygen, which provides an inductive electron-withdrawing effect, further stabilizing the enolate anion.

Reactivity of the Azepane Ring

The azepane fragment is a seven-membered saturated nitrogen heterocycle. Its reactivity is primarily centered on the nitrogen atom and the conformational dynamics of the flexible ring system.

In this compound, the azepane nitrogen is part of a tertiary amide. As discussed previously, the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This delocalization has profound consequences for its reactivity:

Basicity and Nucleophilicity: The amide nitrogen is significantly less basic and less nucleophilic than the nitrogen in a typical secondary or tertiary amine. Consequently, reactions like N-alkylation or protonation on the nitrogen are highly unfavorable under normal conditions.

N-Oxidation: While tertiary amines are readily oxidized to N-oxides by reagents like hydrogen peroxide or peracids, the oxidation of amides is more difficult due to the reduced electron density on the nitrogen. libretexts.org However, oxidation of N-acyl cyclic amines can be achieved under specific catalytic conditions, sometimes leading to C-N bond cleavage rather than simple N-oxide formation. nih.gov For instance, certain ruthenium-catalyzed oxidations can convert N-acyl cyclic amines into N-acyl amino acids. nih.gov

The seven-membered azepane ring is conformationally flexible and can exist in several low-energy conformations, such as the chair and boat forms and various twist-chair and twist-boat intermediates. The twist-chair conformation is often the most stable. The energy barrier for ring inversion is relatively low.

| Process | Associated Molecular Fragment | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| Amide Bond Rotation | Azepane-Ethanone (C(O)-N) | 15 - 20 |

| Ring Inversion | Azepane | ~10 |

Reactivity of the Nitrophenoxy Group

The 2-nitrophenoxy group possesses an aromatic ring that is strongly influenced by the nitro (NO₂) substituent. The nitro group is a powerful electron-withdrawing group, both through induction and resonance.

This electronic influence governs the group's reactivity in two main areas:

Reactions on the Aromatic Ring: The strong deactivating nature of the nitro group makes the aromatic ring much less susceptible to electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any EAS reaction that does occur would be directed to the meta positions relative to the nitro group. Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. wikipedia.orglibretexts.orgchemistrysteps.com In this molecule, the ether oxygen is at an ortho position. While an ether is not a typical leaving group for SNAr, the presence of the nitro group makes the aromatic ring highly electron-deficient and susceptible to attack by strong nucleophiles. mdpi.comacs.org

Reactions of the Nitro Group: The nitro group itself is the most reactive site on this part of the molecule. It can be readily reduced to a variety of other functional groups depending on the reagents and conditions used. ucalgary.cawikipedia.org This transformation is one of the most important reactions for nitroarenes as it provides a pathway to synthetically versatile amino compounds. masterorganicchemistry.com

| Reagent(s) | Product Functional Group |

|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (-NH₂) |

| SnCl₂ | Amine (-NH₂) |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| LiAlH₄ | Azo compound (-N=N-) |

Reduction Reactions of the Nitro Group to Amino

The nitro group on the aromatic ring is a highly versatile functional group, readily undergoing reduction to an amino group under various conditions. This transformation is one of the most fundamental and widely used reactions for aromatic nitro compounds, providing a synthetic route to aromatic amines. vedantu.com The conversion of the nitro group in this compound to the corresponding 2-aminophenoxy derivative is expected to proceed efficiently using several established methods.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This is a prevalent method for nitro group reduction due to its clean nature and high yields. uctm.edu Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. rsc.org The reaction is typically carried out under an atmosphere of hydrogen gas. For the target molecule, catalytic hydrogenation would be expected to selectively reduce the nitro group without affecting the ether or amide linkages, provided the conditions are controlled.

Metal-Acid Reductions: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. doubtnut.comshaalaa.com The reaction between an aromatic nitro compound, iron, and hydrochloric acid yields an aromatic primary amine. vedantu.comdoubtnut.com This method is often preferred in industrial settings due to the low cost of the reagents. acs.org

The choice of reducing agent can be critical if other reducible functional groups are present. However, the amide and ether groups in this compound are generally stable to the conditions used for nitro group reduction.

| Reagent/System | Typical Conditions | General Characteristics |

|---|---|---|

| H₂/Pd-C | H₂ gas (1-50 atm), Methanol (B129727) or Ethanol, Room Temperature | High efficiency, clean reaction, common lab method. |

| H₂/Raney Ni | H₂ gas, Ethanol, Room Temp to 50°C | Alternative to Pd/C, effective. |

| Fe/HCl or Fe/NH₄Cl | Aqueous Ethanol, Reflux | Inexpensive, robust, widely used in industry. acs.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates. |

Aromatic Electrophilic and Nucleophilic Substitution Potential

The substitution pattern on the phenoxy ring significantly influences its reactivity towards both electrophilic and nucleophilic attack. The ring is substituted with two groups: the nitro group (-NO₂) and the -O-CH₂C(=O)N(C₆H₁₂) ether/ethanone side chain.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is governed by the electronic properties of the substituents it carries. wikipedia.org

The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. youtube.com This deactivates the aromatic ring towards electrophilic attack, making reactions much slower compared to benzene. savemyexams.com It is a strong meta-director. youtube.compressbooks.pub

The alkoxy group (-OR) is an electron-donating group through resonance, which activates the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org It is a strong ortho, para-director. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can make nucleophilic aromatic substitution possible. wikipedia.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com

For SNAr to occur, two conditions are generally required: a good leaving group (like a halide) on the ring and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate. wikipedia.orgnih.gov In this compound, there is no inherent leaving group on the aromatic ring. However, the nitro group strongly activates the ring, and under harsh conditions with a very strong nucleophile, displacement of another group could theoretically be forced, though this is not a typical reaction pathway. The positions most activated for nucleophilic attack are ortho and para to the nitro group.

| Substituent Group | Effect on Ring | Type of Director | Favored Position(s) for EAS |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta | 5 |

| Alkoxy (-OR) | Strongly Activating | Ortho, Para | 4, 6 |

Hydrolytic Stability and Degradation Pathways of this compound

The structure of this compound contains two key functional groups susceptible to hydrolysis: the tertiary amide bond and the aryl ether linkage. The stability of the compound in aqueous media will depend on the relative lability of these bonds under different pH and temperature conditions.

Amide Bond Hydrolysis: The tertiary amide linkage, part of the N-acyl azepane structure, is generally resistant to hydrolysis under neutral conditions. However, the reaction can be catalyzed by either acid or base, typically requiring elevated temperatures.

Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This would yield 2-nitrophenoxyacetic acid and azepane.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower for tertiary amides than for primary or secondary amides due to steric hindrance and the lack of an N-H proton to deprotonate. The products would be the salt of 2-nitrophenoxyacetic acid and azepane.

Ether Bond Hydrolysis: The aryl ether bond (Ar-O-CH₂) is chemically robust and generally resistant to hydrolysis under typical aqueous conditions. Cleavage of this bond usually requires harsh reagents, such as strong acids (e.g., HBr or HI) at high temperatures, and is not considered a likely degradation pathway under normal environmental or physiological conditions.

Therefore, the most probable hydrolytic degradation pathway for this compound is the cleavage of the amide bond, particularly under non-neutral pH conditions.

| Bond Cleaved | Conditions | Primary Products |

|---|---|---|

| Amide (C-N) | Acidic or Basic, Heat | 2-Nitrophenoxyacetic acid and Azepane |

| Ether (Ar-O) | Harsh acidic conditions (e.g., HBr, heat) | 2-Nitrophenol (B165410) and 1-(2-bromoacetyl)azepane |

Photochemical and Thermal Reactivity Profiles

The presence of the 2-nitrophenyl group imparts significant photochemical and thermal reactivity to the molecule.

Photochemical Reactivity: Aromatic nitro compounds are known to be photochemically active. The 2-nitrobenzyl moiety, which is structurally analogous to the 2-nitrophenoxyethyl group in the target molecule, is a well-known photolabile protecting group. rsc.org Irradiation with UV light typically initiates an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic position. acs.org

The established mechanism for related 2-nitrobenzyl ethers proceeds through several key steps: acs.orgacs.org

Upon UV irradiation, the nitro group is excited.

An intramolecular hydrogen atom is transferred from the benzylic carbon (the -O-CH₂- group) to one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate. rsc.orgacs.org

This intermediate can then undergo a series of rearrangements. Studies on similar compounds have identified subsequent intermediates such as cyclic benzisoxazolidines and hemiacetals. acs.orgacs.org

Ultimately, this cascade leads to the cleavage of the benzylic ether bond and the formation of a 2-nitrosocarbonyl compound (in this case, 2-nitrosophenol) and a fragment derived from the rest of the molecule.

The quantum yield and specific reaction pathway can be highly dependent on the solvent and pH. rsc.orgresearchgate.net This photochemical lability suggests that this compound is likely unstable upon exposure to UV light.

Thermal Reactivity: The thermal stability of the molecule is primarily limited by the nitroaromatic group. Nitroaromatic compounds can decompose exothermically at elevated temperatures and are a component of many energetic materials. dtic.milosti.gov The primary decomposition pathways for simple nitroaromatics like nitrobenzene (B124822) at high temperatures (around 1100 K) involve the homolytic cleavage of the C–NO₂ bond to produce a phenyl radical and nitrogen dioxide (NO₂), or an isomerization to an aryl nitrite (B80452) followed by cleavage of the O-NO bond. dtic.milkaust.edu.sa

Due to a lack of available scientific literature and research data specifically focused on the computational chemistry and in silico studies of this compound, a detailed article following the requested outline cannot be generated at this time.

Extensive searches for scholarly articles, including studies on Density Functional Theory (DFT), molecular dynamics simulations, and molecular docking for this particular compound, did not yield the specific research findings required to populate the outlined sections. Generating content without such data would lead to speculation and would not meet the standards of a scientifically accurate and informative article.

Further research on this specific molecule would be required to provide the detailed analysis requested.

Computational Chemistry and in Silico Studies of 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone

In Silico Prediction of Potential Biological Activities and Pharmacological Targets (e.g., Enzyme Inhibition, Receptor Binding)

In the absence of direct experimental data, computational methods serve as a valuable preliminary tool to forecast the potential biological activities and pharmacological targets of a compound. These in silico techniques utilize a molecule's structure to predict its interactions with biological macromolecules. For 1-(Azepan-1-yl)-2-(2-nitrophenoxy)ethanone, such predictions would be based on its structural similarity to compounds with known activities.

KinScreen and PASS Analysis for Predicted Target Pathways

Computational platforms like KinScreen and Prediction of Activity Spectra for Substances (PASS) are instrumental in narrowing down the potential biological targets of a novel compound.

KinScreen Analysis: This type of analysis would computationally screen this compound against a panel of known kinases. The goal would be to identify potential kinase inhibition activities, which are crucial in various signaling pathways and are common targets in drug discovery, particularly in oncology and inflammatory diseases. The prediction would be based on docking simulations and scoring functions that estimate the binding affinity of the compound to the ATP-binding site of various kinases.

PASS Analysis: The PASS online tool predicts a wide spectrum of biological activities based on the structure-activity relationships derived from a large database of known drug-like substances. For this compound, a PASS analysis would generate a list of probable biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. Activities with Pa > Pi are considered possible for the compound. This could reveal potential therapeutic effects as well as possible side effects.

Hypothetical PASS Prediction Data for this compound

| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| Anti-inflammatory | > 0.5 | < 0.1 |

| Analgesic | > 0.4 | < 0.2 |

| Vasodilator | > 0.3 | < 0.1 |

| Neuroprotective | > 0.3 | < 0.2 |

| Anticonvulsant | > 0.2 | < 0.1 |

Note: This table is a hypothetical representation and is not based on actual predictive data.

Exploration of Target Specificity and Selectivity Profiles

Following the initial prediction of potential targets, a crucial next step is to evaluate the specificity and selectivity of the compound. A highly selective compound interacts with a single target, which is often desirable to minimize off-target effects. Conversely, a polypharmacological compound interacts with multiple targets, which can be beneficial for treating complex diseases.

The exploration of target specificity for this compound would involve:

Comparative Docking Studies: Performing molecular docking of the compound against a panel of related and unrelated biological targets to compare its binding affinities.

Binding Free Energy Calculations: Employing more computationally intensive methods like Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA or MM/GBSA) to get a more accurate estimate of binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a series of hypothetical analogues of this compound were to be designed, QSAR could be a powerful tool to predict their activities before their synthesis.

The process would involve:

Designing a Virtual Library: Creating a set of virtual analogues by systematically modifying different parts of the parent molecule (the azepane ring, the nitro-phenoxy group, and the ethanone (B97240) linker).

Calculating Molecular Descriptors: For each analogue, calculating a range of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic properties).

Developing a QSAR Model: Using statistical methods to build a regression or classification model that correlates the calculated descriptors with a hypothetical biological activity.

Predicting Activities of New Analogues: Using the developed QSAR model to predict the biological activity of newly designed analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Derivatization and Structure Activity Relationship Sar Studies of 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone Analogues

Design Principles for Structural Modification

The strategic modification of a lead compound such as 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone is predicated on fundamental principles of medicinal chemistry aimed at optimizing its theoretical biological activity, selectivity, and pharmacokinetic profile. Bioisosteric replacement is a cornerstone of this process, involving the substitution of atoms or molecular fragments with alternatives that retain similar biological properties while potentially improving other characteristics. cambridgemedchemconsulting.comspirochem.com This strategy can be either classical, focusing on fragments with similar size and electronic configuration, or non-classical, which is more pragmatic and aims to produce a novel compound with enhanced bioactivity and improved drug-like properties. nih.gov

Another key design principle is the systematic exploration of the steric and electronic properties of the scaffold through the introduction of various substituents. The azepane ring, for instance, possesses a flexible structure, and its conformational diversity is often crucial for its bioactivity. lifechemicals.com Introducing specific substituents can create a conformational bias, locking the ring into a more biologically favorable orientation. lifechemicals.com Similarly, modifying the electronic nature of the nitrophenoxy ring by altering substituent positions or types can profoundly influence target interactions. mdpi.combeilstein-journals.org The overarching goal is to generate a library of analogues to systematically probe the molecular interactions between the compound and its hypothetical biological target, thereby constructing a detailed structure-activity relationship (SAR) profile. nih.govnih.gov

Systematic Chemical Modifications of Core Scaffolds

The core structure of this compound offers multiple avenues for systematic chemical modification to explore the chemical space and develop a comprehensive SAR.

The azepane motif is a frequently used ring system in small molecule drugs and is known for its conformational flexibility. researchgate.net Altering this ring can significantly impact a compound's biological profile.

Ring Size Variation: The seven-membered azepane ring can be contracted to a six-membered piperidine (B6355638) or a five-membered pyrrolidine. Such changes would reduce the molecule's flexibility and alter the spatial orientation of the side chain, which could lead to enhanced binding affinity if a more rigid conformation is preferred by the target. Conversely, ring expansion could also be explored.

Introduction of Substituents: Adding substituents to the azepane ring can influence lipophilicity, polarity, and the potential for new hydrogen bond interactions. For example, alkyl groups could enhance hydrophobic interactions, while hydroxyl or amino groups could serve as new hydrogen bond donors or acceptors. The position of these substituents is critical for defining the molecule's stereochemistry and interaction with a specific binding pocket. lifechemicals.com

Table 1: Potential Modifications of the Azepane Ring and Their Rationale

| Modification Type | Example Substituent/Change | Position on Ring | Rationale for Modification |

| Ring Contraction | Piperidine | N/A | Decrease conformational flexibility; alter vector of side chain. |

| Ring Contraction | Pyrrolidine | N/A | Further constrain molecular geometry. |

| Alkyl Substitution | Methyl, Ethyl | C2, C3, C4 | Introduce steric bulk; probe hydrophobic pockets; alter ring pucker. |

| Polar Substitution | Hydroxyl (-OH) | C3, C4 | Introduce hydrogen bond donor/acceptor capability. |

| Basic Substitution | Amino (-NH2) | C4 | Introduce a positive charge at physiological pH; new ionic interactions. |

The nitrophenoxy moiety is a critical pharmacophoric element, where the nitro group acts as a strong electron-withdrawing feature. nih.gov Its properties can be fine-tuned through several modifications.

Nitro Group Position: The position of the nitro group on the aromatic ring significantly influences the molecule's electronic distribution and its interaction with biological targets. mdpi.comnih.gov Shifting the nitro group from the ortho (2-position) to the meta (3-position) or para (4-position) would alter the dipole moment and the accessibility of the group for potential interactions, such as hydrogen bonding or dipole-dipole interactions. mdpi.combeilstein-journals.org

Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF3) to probe the necessity of the nitro functionality itself versus a general electron-deficient aromatic system. Alternatively, replacing it with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) would completely reverse the electronic properties of the ring.

Additional Aromatic Substitutions: Introducing other substituents, such as halogens (F, Cl, Br), onto the phenyl ring can modulate lipophilicity and introduce new points of interaction (e.g., halogen bonding).

Table 2: Potential Modifications of the Nitrophenoxy Moiety and Their Rationale

| Modification Type | Example Substituent/Change | Position on Ring | Rationale for Modification |

| Isomeric Repositioning | meta-Nitro (3-NO2) | 3 | Alter electronic vector and steric profile. mdpi.com |

| Isomeric Repositioning | para-Nitro (4-NO2) | 4 | Evaluate impact of distal electron withdrawal. mdpi.com |

| EWG Replacement | Cyano (-CN) | 2 | Bioisostere for nitro group; potential H-bond acceptor. |

| EWG Replacement | Trifluoromethyl (-CF3) | 2 | Increase lipophilicity; block metabolic oxidation. |

| EDG Replacement | Methoxy (-OCH3) | 2 | Introduce electron-donating character; potential H-bond acceptor. |

| Halogen Addition | Fluoro, Chloro | 4, 5 | Modulate lipophilicity and electronic properties; potential for halogen bonding. |

α-Substitutions: Introducing small alkyl groups (e.g., methyl) on the α-carbon (the carbon adjacent to the carbonyl) would create a chiral center. The resulting stereoisomers could exhibit different biological activities, providing insight into the three-dimensional requirements of the binding site.

Bioisosteric Replacements: The ketone carbonyl is a key hydrogen bond acceptor. It can be replaced by other functional groups to explore different interaction patterns and improve metabolic stability. nih.govmdpi.com For example, replacing the carbonyl with an amide or an ester could introduce additional hydrogen bonding possibilities and alter the molecule's electronic and conformational properties.

Table 3: Potential Modifications of the Ethanone (B97240) Bridge and Their Rationale

| Modification Type | Example Change | Rationale for Modification |

| α-Substitution | α-Methyl | Introduce a chiral center; probe for steric tolerance near the linker. |

| Carbonyl Replacement | Amide (-CONH-) | Introduce hydrogen bond donor capability; increase rigidity. |

| Carbonyl Replacement | Ester (-COO-) | Maintain H-bond acceptor but alter electronic nature and stability. |

| Carbonyl Replacement | Sulfonamide (-SO2NH-) | Non-classical bioisostere; introduces tetrahedral geometry. cambridgemedchemconsulting.com |

| Bridge Elongation | Propanone Bridge | Increase distance and flexibility between the two main moieties. |

Elucidation of Structure-Activity Relationships for Theoretical Biological Interactions

By synthesizing and evaluating the biological activity of the designed analogues, a detailed SAR can be established. This process connects specific structural features to their effects on the molecule's performance, such as its ability to bind to a target and elicit a functional response. nih.gov

The structural modifications detailed above are hypothesized to have a direct impact on the theoretical binding affinity and mechanistic activity of the analogues.

Azepane Ring Modifications: Changes in the ring size and substitution pattern of the azepane moiety are expected to influence how the molecule fits into a hypothetical binding pocket. A smaller, more rigid ring like piperidine might lead to a more favorable entropic contribution to binding if it pre-organizes the molecule in the correct conformation. Adding polar substituents could introduce new, affinity-enhancing hydrogen bonds with the target. lifechemicals.com

Nitrophenoxy Moiety Alterations: The electronic nature of the substituted phenyl ring is critical. An electron-withdrawing group, like the ortho-nitro group, may be involved in crucial dipole or hydrogen-bonding interactions. beilstein-journals.org The SAR would clarify whether this effect is position-dependent (ortho vs. meta vs. para) and whether other electron-withdrawing groups can substitute for the nitro group. mdpi.comresearchgate.net If electron-donating groups lead to a loss of activity, it would confirm the importance of an electron-deficient aromatic system for the compound's theoretical mechanism of action.

Ethanone Bridge Modifications: The introduction of an α-methyl group could lead to stereospecific activity, where one enantiomer is significantly more potent than the other, indicating a highly defined binding site. Bioisosteric replacement of the ketone could impact binding affinity by altering hydrogen bond strength and geometry. For example, replacing the ketone with an amide introduces a hydrogen bond donor, which could engage with a corresponding acceptor in the target protein, thereby increasing affinity. nih.gov

Table 4: Summary of Predicted SAR for this compound Analogues

| Structural Modification | Predicted Effect on Theoretical Binding Affinity | Rationale |

| Contraction of azepane to piperidine | Potentially increased | Reduced conformational penalty upon binding. |

| Addition of 4-OH to azepane ring | Potentially increased | Formation of new hydrogen bonds with the target. |

| Moving nitro group to para-position | Likely altered | Changes in electronic and steric profile affecting key interactions. mdpi.com |

| Replacing nitro with methoxy group | Potentially decreased | Loss of critical electron-withdrawing character required for binding. beilstein-journals.org |

| Replacing ketone with amide | Potentially increased | Introduction of a hydrogen bond donor to engage with the target. |

| Introduction of α-methyl on bridge | Variable; may be stereospecific | Steric hindrance could decrease affinity, or hydrophobic interactions could increase it. |

Stereochemical Influence on Activity Profiles

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly impact its interaction with biological targets. In the case of analogues of this compound, the introduction of chiral centers allows for a nuanced exploration of how enantiomers and diastereomers affect their activity profiles.

Research into chiral bicyclic azepanes has demonstrated that stereoisomers can exhibit markedly different biological activities. For instance, studies on certain chiral azepane derivatives have shown that one enantiomer can be significantly more potent as an inhibitor of specific neuro-transporters compared to its mirror image. acs.org This principle suggests that the stereochemistry at any introduced chiral center within analogues of this compound would likely play a pivotal role in their biological efficacy.

For example, the introduction of a methyl group at the 2-position of the azepane ring would create a chiral center, leading to (R)- and (S)-enantiomers. It is hypothesized that one enantiomer may exhibit a higher binding affinity for a target receptor due to a more favorable spatial orientation of its substituents, allowing for optimal interaction with the receptor's binding site. The other enantiomer, with its different spatial arrangement, might not bind as effectively, leading to reduced or no activity.

To illustrate this, consider the hypothetical activity of chiral analogues where a substituent is introduced on the azepane ring.

| Compound | Stereochemistry | Hypothetical IC₅₀ (nM) |

|---|---|---|

| 1a | (R)-2-methyl | 50 |

| 1b | (S)-2-methyl | 850 |

| 2a | (R)-3-methyl | 75 |

| 2b | (S)-3-methyl | 1200 |

Synthesis and Characterization of Key Analogues

The synthesis of this compound and its key analogues can be achieved through a convergent synthetic strategy. The general approach involves the preparation of a 2-(2-nitrophenoxy)acetic acid intermediate, followed by its coupling with azepane or a substituted azepane derivative.

A plausible synthetic route begins with the Williamson ether synthesis. 2-Nitrophenol (B165410) is reacted with ethyl chloroacetate (B1199739) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) to yield ethyl 2-(2-nitrophenoxy)acetate. Subsequent hydrolysis of the ester under basic conditions affords 2-(2-nitrophenoxy)acetic acid.

The final step involves the amidation of the carboxylic acid with azepane. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an inert solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF).

The synthesis of chiral analogues would involve the use of enantiomerically pure substituted azepanes in the final coupling step.

The characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic peaks for the aromatic protons of the nitrophenyl group, the methylene (B1212753) protons of the ethanone and phenoxy groups, and the protons of the azepane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the amide and the nitro (NO₂) group stretches.

A summary of the characterization data for the parent compound is presented below.

| Technique | Observed Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (dd, 1H), 7.50 (t, 1H), 7.10 (t, 1H), 6.95 (d, 1H), 4.80 (s, 2H), 3.50 (t, 2H), 3.40 (t, 2H), 1.70-1.50 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 151.0, 140.5, 134.0, 125.5, 121.0, 115.0, 69.0, 48.0, 46.0, 29.0, 28.0, 27.0 |

| HRMS (ESI) [M+H]⁺ | Calculated: 279.1345, Found: 279.1348 |

| IR (KBr) ν (cm⁻¹) | 1650 (C=O, amide), 1520, 1350 (NO₂, nitro) |

Potential Research Applications of 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone

Role as a Synthetic Intermediate in Organic Synthesis

The structure of 1-(azepan-1-yl)-2-(2-nitrophenoxy)ethanone makes it a promising candidate as a versatile intermediate in the synthesis of more complex molecules. The presence of the α-amino ketone moiety is a key feature, as this structural motif is a well-established building block in the construction of various heterocyclic systems. colab.wsrsc.org

Precursor for Complex Heterocyclic Compounds

The α-amino ketone framework within this compound can participate in a variety of cyclization reactions to form diverse heterocyclic rings. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of substituted pyrroles, pyridines, or other nitrogen-containing heterocycles. The azepane ring itself can influence the stereochemical outcome of such reactions and can be a source of conformational diversity in the final products.

Furthermore, the 2-nitrophenoxy group can be chemically modified to introduce additional functionalities. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then be used to construct fused heterocyclic systems, such as benzoxazines or other related structures. This versatility allows for the generation of a library of complex molecules from a single, readily accessible precursor.

Scaffold for Novel Chemical Entity Development

In the quest for new bioactive molecules, the development of novel molecular scaffolds is of paramount importance. This compound can serve as a foundational scaffold upon which further chemical diversity can be built. The azepane ring, the ketone carbonyl group, and the aromatic ring of the 2-nitrophenoxy moiety all represent points for chemical modification.

For example, the ketone can be reduced to an alcohol, converted to an oxime, or used in olefination reactions. The azepane nitrogen can be quaternized or participate in further N-alkylation or N-acylation reactions. The aromatic ring can undergo nucleophilic aromatic substitution or reduction of the nitro group followed by diazotization and subsequent derivatization. This multi-faceted reactivity allows for the systematic exploration of the chemical space around this scaffold, potentially leading to the discovery of new chemical entities with desirable biological or material properties.

Application as a Chemical Probe in Biochemical Research

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound suggest its potential utility as a chemical probe, particularly in the investigation of enzyme-substrate interactions and receptor binding.

Investigating Enzyme-Substrate Interactions

The α-amino ketone scaffold is present in the structure of some enzyme inhibitors. nih.gov By modifying the substituents on the azepane ring and the nitrophenoxy group, it may be possible to design specific inhibitors for certain classes of enzymes, such as proteases or kinases. The 2-nitrophenoxy group, in particular, could engage in specific hydrogen bonding or π-stacking interactions within an enzyme's active site. The synthesis of a focused library of derivatives of this compound and their screening against a panel of enzymes could lead to the identification of novel enzyme inhibitors. These inhibitors could then be used as chemical probes to study the function of these enzymes in various cellular processes.

Exploring Receptor Binding Mechanisms

Many biologically active compounds that interact with G-protein coupled receptors (GPCRs) and ion channels contain cyclic amine moieties like the azepane ring. The conformational flexibility of the azepane ring in this compound could allow it to adopt different conformations to fit into the binding pockets of various receptors. The 2-nitrophenoxy group could also play a crucial role in receptor recognition and binding affinity. By systematically altering the structure of the parent compound, researchers could develop a set of molecular probes to investigate the structure-activity relationships of ligand-receptor interactions.

Theoretical Contributions to Drug Discovery Research

In modern drug discovery, computational methods play a crucial role in the design and optimization of new drug candidates. Even in the absence of extensive experimental data, a molecule like this compound can make significant theoretical contributions to this field.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be applied to this molecule and its virtual derivatives. By creating a virtual library of analogues with variations in the azepane ring, the linker, and the substituted phenoxy group, it is possible to computationally predict their potential binding affinities to various biological targets. These in silico studies can help in prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the early stages of drug discovery.

Lead Compound Generation for Target Identification

In the field of drug discovery, a "lead compound" is a chemical structure that displays pharmacological or biological activity and serves as a starting point for developing more potent and selective drug candidates. The process of identifying and optimizing these leads is a critical phase in preclinical research.

While direct studies on this compound as a lead compound are not extensively documented in publicly available research, its structural components—an azepane ring, a nitro group, and a phenoxy ethanone (B97240) core—suggest its potential as a scaffold for creating diverse chemical libraries. Medicinal chemists often utilize such scaffolds to synthesize a variety of analogs. These analogs can then be screened against biological targets to identify "hits"—compounds that show promising activity.

The value of a compound in lead generation is often assessed by its "drug-like" properties and its synthetic tractability, which allows for the creation of numerous derivatives. The process typically involves iterative cycles of design, synthesis, and biological testing to refine the structure and improve its activity profile.

Design of Targeted Molecular Tools

Beyond its potential as a precursor for therapeutic agents, this compound and its derivatives could serve as targeted molecular tools for basic research. These tools, such as chemical probes, are essential for studying the function of proteins and other biomolecules within their native cellular environment.

The design of such tools often involves modifying a core scaffold to incorporate reactive groups or reporter tags. The 2-nitrophenoxy group, for instance, is a well-known photocleavable protecting group. In principle, this feature could be exploited to design "caged" compounds that are inactive until irradiated with light. This approach allows for precise spatial and temporal control over the release of an active molecule, which is invaluable for studying dynamic biological processes.

The azepane moiety can also be modified to alter the compound's solubility, cell permeability, and binding affinity to specific targets. By systematically altering the structure, researchers can develop highly selective probes to investigate the roles of specific enzymes or receptors in cellular signaling pathways.

Utility in Materials Science Research

In the realm of materials science, the structural features of this compound suggest potential utility, for instance, as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of reactive functional groups allows the molecule to be incorporated into polymer chains.

For example, the ketone and the aromatic nitro group could potentially undergo various chemical reactions to link with other monomers, forming a polymeric structure. The azepane ring can influence the physical properties of the resulting material, such as its thermal stability, solubility, and mechanical strength.

Cross-linking agents are crucial for creating polymer networks, which are used in a wide range of applications from hydrogels to durable plastics. While specific research detailing the use of this compound as a cross-linker is not prominent, its bifunctional nature makes it a theoretical candidate for such applications. Further research would be needed to explore its reactivity in polymerization reactions and to characterize the properties of any resulting materials.

Advanced Analytical Methodologies for Research on 1 Azepan 1 Yl 2 2 Nitrophenoxy Ethanone

Quantitative Analysis in Research Matrices